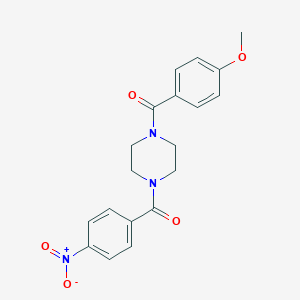![molecular formula C11H12N2O2S B229566 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)
3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, also known as MMPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MMPI is a thiazolidinedione derivative, and its chemical structure is similar to that of other thiazolidinedione drugs such as pioglitazone and rosiglitazone. MMPI has been shown to have a range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Mechanism of Action
The exact mechanism of action of 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is not fully understood. However, it is thought to work by inhibiting the activity of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the breakdown of incretin hormones, which play a role in regulating blood glucose levels. By inhibiting DPP-4, 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione may increase the levels of incretin hormones, leading to improved glucose control in diabetic patients.
Biochemical and Physiological Effects
3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has also been shown to have antioxidant and anti-apoptotic effects. It has been suggested that 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione may work by scavenging free radicals, which can cause cellular damage and contribute to the development of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione in lab experiments is its broad range of pharmacological effects. 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have anti-tumor, anti-inflammatory, and anti-diabetic properties, making it a potentially useful compound for a range of research applications. However, one of the limitations of using 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are a number of future directions for research on 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione. One area of research is in the development of new synthetic methods for the compound, with the aim of increasing the yield and efficiency of the synthesis process. Another area of research is in the identification of new therapeutic applications for 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, particularly in the treatment of inflammatory conditions and cancer. Finally, there is a need for further studies to elucidate the exact mechanism of action of 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, which could lead to the development of more targeted and effective therapies.
Synthesis Methods
The synthesis of 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 3-methyl-4-nitroaniline with ethyl acetoacetate, followed by reduction of the nitro group to an amino group using tin and hydrochloric acid. The resulting compound is then cyclized with thiosemicarbazide to form the thiazolidine ring. The final product is obtained by acylation of the amino group with succinic anhydride. The yield of the synthesis is typically around 45%.
Scientific Research Applications
3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have anti-tumor effects in a range of cancer cell lines, including breast, lung, and colon cancer. It has been suggested that 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione may work by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death.
In addition to its anti-tumor effects, 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory properties. It has been suggested that 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione may work by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This makes 3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione a potential therapeutic agent for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-methyl-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-7-4-3-5-8(6-7)12-9-10(14)13(2)11(15)16-9/h3-6,9,12H,1-2H3 |
InChI Key |
RGMQJQCTVWKQPF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229486.png)
![1-(2-Methoxyphenyl)-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229487.png)
![2-{4-[1-(3-Nitrobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B229489.png)
![2-{4-[1-(2-Nitrobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B229490.png)
![1-[1-(2-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229493.png)
![1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229495.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229496.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229498.png)
![4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether](/img/structure/B229499.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229501.png)
![1-[(3-Methylphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229502.png)
![1-(2-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229503.png)

![Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B229506.png)